molecular formula C15H18ClNO3 B2839297 Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate CAS No. 952905-85-0

Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate

Cat. No.: B2839297
CAS No.: 952905-85-0
M. Wt: 295.76
InChI Key: HHNCYRUNPVNUQH-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of this compound emerged in the early 21st century as part of concerted efforts to modularize piperidine-based scaffolds for drug discovery. Piperidine derivatives have long been studied for their conformational flexibility and ability to interact with biological targets, but the introduction of the 4-chlorobenzoyl group marked a strategic shift toward enhancing aromatic stacking interactions in enzyme binding pockets. The methyl acetate moiety, evident in the compound’s SMILES structure (O=C(OC)CC1CCN(C(C2=CC=C(Cl)C=C2)=O)CC1), was likely incorporated to improve solubility and metabolic stability—a common rationale in prodrug design.

Early publications referencing this compound appear in patent literature from 2010–2015, where it was evaluated as an intermediate for kinase inhibitors. Its structural similarity to later-stage clinical candidates, such as those targeting Mycobacterium tuberculosis MenA, underscores its role in iterative drug development processes.

Significance in Medicinal Chemistry Research

This compound occupies a critical niche in medicinal chemistry due to three key attributes:

  • Modular Synthetic Accessibility : The compound can be synthesized in 3–5 steps from commercially available piperidine and 4-chlorobenzoic acid derivatives. Mitsunobu coupling and reductive amination are frequently employed to install the benzoyl and acetate groups, respectively.
  • Pharmacophore Versatility : The piperidine ring serves as a conformational scaffold, while the chlorobenzoyl group enables π-π interactions with aromatic residues in target proteins. Comparative studies with analogs lacking the methyl ester show reduced cellular permeability, highlighting the acetate’s role in bioavailability.
  • Intermediate Potential : As a pharmaceutical intermediate, it has been used to generate analogs with modified ester groups (e.g., ethyl, isopropyl) to tune lipophilicity.

Table 1 : Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₅H₁₈ClNO₃
Molecular Weight 295.76 g/mol
SMILES O=C(OC)CC1CCN(C(C2=CC=C(Cl)C=C2)=O)CC1
Synthetic Steps (Typical) 3–5

Position within Benzoylpiperidine Research Field

Benzoylpiperidine derivatives are a well-established class in drug discovery, with applications ranging from CNS therapeutics to antimicrobials. This compound distinguishes itself through its ester functionality, which diverges from the more common amide or ether linkages in this family.

  • Comparative Structural Analysis : Unlike simpler benzoylpiperidines, the methyl acetate side chain introduces a metabolically labile ester bond, making the compound a candidate for prodrug strategies. For example, hydrolysis in vivo could yield a carboxylic acid derivative with enhanced target binding.
  • Role in SAR Studies : In structure-activity relationship (SAR) campaigns, this compound has served as a baseline for evaluating the impact of steric bulk and polarity. A 2023 study on MenA inhibitors demonstrated that replacing the acetate with a bulkier tert-butyl group reduced enzymatic inhibition by 40%, underscoring the acetate’s optimal size for target engagement.
  • Emerging Applications : Recent work has explored its utility in synthesizing radiolabeled probes for imaging studies, leveraging the chlorine atom as a site for isotopic substitution.

Table 2 : Benchmarking Against Related Benzoylpiperidines

Compound Key Structural Feature Primary Research Application
This compound Methyl ester at C4 Enzyme inhibitor intermediates
(RR/SS)-methyl 2-(4-chlorophenyl)-2-(piperidin-2-yl)acetate Chiral center at piperidine C2 Neuropharmacology
4-Benzylpiperidine-1-carboxamidine acetate Benzyl and carboxamidine groups Antimicrobial agents

Properties

IUPAC Name

methyl 2-[1-(4-chlorobenzoyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-20-14(18)10-11-6-8-17(9-7-11)15(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNCYRUNPVNUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate typically involves the reaction of 4-chlorobenzoyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Ester Hydrolysis for Carboxylic Acid Generation

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate undergoes alkaline hydrolysis to yield [1-(4-chlorobenzoyl)piperidin-4-yl]acetic acid, a precursor for further functionalization.

Reaction Conditions :

  • Reagents : Aqueous 2N LiOH in THF/MeOH (1:1 v/v)

  • Temperature : Room temperature (20–25°C)

  • Duration : 20 hours

  • Yield : >90% (based on analogous hydrolysis of methyl esters in Scheme 3 )

This reaction removes the methyl ester group, enabling subsequent coupling reactions. The carboxylic acid product is essential for forming amide bonds in target molecules .

Amide Bond Formation via Carbodiimide Coupling

The hydrolyzed carboxylic acid derivative is condensed with amines using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) and DIPEA (Diisopropylethylamine).

Example Reaction :
Condensation with 4-(4-chlorobenzoyl)piperidine to form biphenyl derivatives (e.g., compound 5 ):

Reagents :

  • HATU (1.05 eq), DIPEA (4 eq), dry DMF
    Conditions :

  • Room temperature, 3 hours
    Yield : 70–85% (estimated from Scheme 3 )

This method is pivotal for introducing lipophilic or aromatic groups into the scaffold, enhancing enzyme inhibition .

Palladium-Catalyzed Cross-Coupling Reactions

The methyl ester group is retained during Suzuki-Miyaura couplings to avoid side reactions.

Example : Synthesis of biphenyl methyl ester (compound 33 ):

  • Substrate : 4-Bromobenzoic acid methyl ester

  • Catalyst : Pd(OAc)₂ (3 mol%), PPh₃ (15 mol%)

  • Base : K₂CO₃

  • Conditions : Toluene, 100°C, 18 hours

  • Yield : 85%

The ester group remains intact under these conditions, enabling post-coupling hydrolysis for further modifications .

Piperidine Functionalization via Alkylation

The piperidine nitrogen in the scaffold participates in alkylation reactions.

Example : Synthesis of compound 8 :

  • Reagents : 4-Methoxybenzyl chloride, K₂CO₃, DMF

  • Conditions : Room temperature, overnight

  • Yield : 60–75%

Alkylation modulates the compound’s conformational flexibility and interactions with enzymatic pockets .

Structural Modifications Impacting Bioactivity

Key modifications and their effects on hMAGL inhibition:

Modification TypeExample CompoundIC₅₀ (μM)Key Outcome
Ester hydrolysis355.4 ± 0.1Enhanced solubility and binding
Piperidine alkylation8>100Loss of activity due to rigidity
Biphenyl introduction59.9 ± 0.6Improved lipophilic interactions

Data derived from Table 1 and Scheme 5 .

Role of Reaction Conditions in Yield Optimization

  • Solvent Choice : Dry DMF minimizes ester hydrolysis during coupling reactions .

  • Catalyst Systems : Pd₂(dba)₃ with tricyclohexylphosphine enhances cross-coupling efficiency for aryl chlorides .

  • Protection/Deprotection : Boc-protected intermediates (e.g., compound 37 ) prevent unwanted side reactions during multi-step syntheses.

These reactions highlight this compound’s versatility as a scaffold in medicinal chemistry. Strategic hydrolysis, coupling, and functionalization enable the development of potent enzyme inhibitors with tailored pharmacokinetic properties .

Scientific Research Applications

Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate has been investigated for its pharmacological properties, particularly its role as a potential therapeutic agent.

Antimicrobial Activity:
Research indicates that compounds with piperidine moieties exhibit antibacterial properties. For instance, derivatives containing the piperidine structure have shown promising activity against various bacterial strains, making them candidates for developing new antibiotics . this compound may share similar properties due to the presence of the piperidine ring.

Enzyme Inhibition:
This compound's structural features suggest potential enzyme inhibitory activity. Piperidine derivatives are known to inhibit enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer’s . The incorporation of the 4-chlorobenzoyl group may enhance this activity, warranting further investigation.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized to yield high purity and yield.

Synthesis Process:

  • Starting Materials: The synthesis typically begins with readily available piperidine derivatives.
  • Reagents: Common reagents include acetic anhydride or acetyl chloride for acetylation, along with chlorobenzoyl chloride to introduce the 4-chlorobenzoyl moiety.
  • Reaction Conditions: The reactions are often carried out under controlled temperatures and times to ensure optimal yields.

The following table summarizes key synthetic routes and yields for related compounds:

Compound NameSynthesis RouteYield (%)
Methyl 1-(4-chlorobenzoyl)piperidin-4-ylacetateAcetylation followed by chlorobenzoylation85
Piperidin-4-yl acetateDirect acetylation of piperidine90
1-(4-chlorophenyl)sulfonylpiperidin-4-yl hydrazideHydrazine reaction with sulfonyl chloride75

Therapeutic Potential

The therapeutic applications of this compound are diverse:

Neurological Disorders:
Given its potential for enzyme inhibition, this compound could be explored as a treatment for conditions like Alzheimer's disease. The ability to cross the blood-brain barrier is crucial for such applications, and structural modifications may enhance this property.

Cancer Therapy:
Compounds containing piperidine rings have been studied for their anticancer activities. This compound could be investigated for its cytotoxic effects on various cancer cell lines, potentially leading to new chemotherapeutic agents .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Antibacterial Efficacy Study: A study evaluated the antibacterial activity of piperidine derivatives against resistant bacterial strains, demonstrating significant inhibition comparable to existing antibiotics .
  • Neuroprotective Effects: Research on piperidine-based compounds revealed their potential in protecting neuronal cells from apoptosis, suggesting a pathway for developing neuroprotective drugs .
  • Enzyme Inhibition Assays: In vitro assays showed that certain derivatives effectively inhibited acetylcholinesterase activity, supporting their use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate 4-Cl-Benzoyl C₁₅H₁₇ClNO₃ 295.76 Chair conformation, hydrogen bonding
Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride 4-F-Benzyl C₁₆H₂₁FClNO₃ 329.80 Fluorinated benzyl group, hydrochloride salt
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate 6-Cl-Pyridazin-3-yl C₁₂H₁₆ClN₃O₂ 269.73 Heteroaromatic pyridazine substituent

Electronic and Steric Effects

  • Chlorobenzoyl vs. Fluorobenzyl : The 4-chlorobenzoyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-fluorobenzyl group in its fluorinated analogue. This difference influences reactivity in nucleophilic substitution or coupling reactions .

Crystallographic Behavior

  • The target compound’s crystal structure involves intermolecular hydrogen bonds (e.g., O–H⋯O) that stabilize the lattice, a feature shared with its fluorinated analogue. However, the absence of a hydrochloride salt in the target compound may reduce ionic interactions compared to the fluorinated derivative .

Pharmacological Potential (Hypothetical)

  • The chlorobenzoyl group mimics motifs found in protease inhibitors (e.g., HIV-1 protease), where electron-withdrawing groups enhance binding to catalytic residues .
  • The fluorobenzyl group in the hydrochloride salt may improve solubility, a critical factor in pharmacokinetics .

Biological Activity

Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H18ClNO3
  • Molecular Weight : 295.77 g/mol
  • CAS Number : Not specified in the sources.

The compound features a piperidine ring substituted with a 4-chlorobenzoyl group and an acetate moiety, which is significant for its biological interactions.

This compound demonstrates various mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, including monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. Research indicates that structural modifications can enhance its inhibitory potency, with some derivatives showing Ki values as low as 0.65 µM, indicating strong binding affinity to the target enzyme .
  • Receptor Binding : The interaction of the compound with various receptors has been explored, suggesting potential applications in modulating receptor activity, which could be beneficial in therapeutic contexts .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have been tested against a range of bacterial and fungal strains using methods such as agar-well diffusion. Results indicated that certain modifications could lead to enhanced antibacterial activity comparable to conventional antibiotics .

Anti-inflammatory Effects

In vitro evaluations have shown that related compounds can inhibit NLRP3-dependent pyroptosis in macrophages, suggesting anti-inflammatory properties. This was assessed by measuring lactate dehydrogenase (LDH) release after treatment with lipopolysaccharide (LPS) and subsequent activation with ATP .

Case Studies

  • MAGL Inhibition Study :
    • A recent study focused on optimizing derivatives of piperidine compounds for MAGL inhibition. The lead compound exhibited reversible inhibition with a Ki value of 8.6 µM. Structural optimization led to new compounds with significantly improved inhibition profiles, demonstrating the importance of chemical structure in biological activity .
  • Antimicrobial Testing :
    • In a comparative study, synthesized compounds were evaluated against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that some derivatives exhibited zones of inhibition ranging from 10 mm to 29 mm, highlighting their potential as antimicrobial agents .

Data Tables

Biological ActivityCompoundTest MethodResults
MAGL InhibitionCL6aKi AssayKi = 8.6 µM
AntimicrobialDerivative AAgar DiffusionZone of Inhibition: 10-29 mm
Anti-inflammatoryCompound BLDH Release AssaySignificant reduction in pyroptosis

Q & A

What are the common synthetic routes for Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate, and what methodological considerations are critical for yield optimization?

Classification : Basic Synthesis Methodology
Answer :
The synthesis typically involves a multi-step approach:

  • Step 1 : Alkylation of piperidin-4-yl acetate with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the chlorobenzoyl moiety.
  • Step 2 : Esterification using methanol and catalytic acid (e.g., H₂SO₄) to stabilize the acetate group.
    Key considerations include temperature control (0–5°C during acylation to prevent side reactions) and stoichiometric precision to avoid over-acylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .

How does the crystal structure of this compound derivatives inform conformational analysis?

Classification : Basic Structural Analysis
Answer :
X-ray crystallography reveals that the piperidine ring adopts a chair conformation , with substituents (e.g., chlorobenzoyl and acetate groups) in equatorial positions to minimize steric strain. Hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions) stabilize the lattice, forming parallel sheets. Such data guide molecular docking studies by clarifying spatial arrangements of pharmacophoric groups .

What advanced crystallographic techniques are recommended for refining structures of piperidine derivatives with twinned or high-resolution data?

Classification : Advanced Crystallography
Answer :
For twinned crystals, SHELXL (via the TWIN/BASF commands) is preferred for refining split-atom models. High-resolution data (<1.0 Å) benefit from Hirshfeld atom refinement (HAR) to model hydrogen atom positions accurately. Use of restraints (e.g., DFIX for bond lengths) ensures convergence in low-symmetry space groups. Validation tools like PLATON should confirm absence of solvent-accessible voids .

What in vitro assays are used to evaluate the biological activity of this compound analogs?

Classification : Basic Biological Screening
Answer :

  • Enzyme inhibition : Fluorescence polarization assays (e.g., HSP90 inhibition at 10 µM, IC₅₀ determination).
  • Antimalarial activity : Plasmodium falciparum 3D7 strain cultures with IC₅₀ measured via SYBR Green I fluorescence.
  • Cytotoxicity : MTT assays on HEK293 cells to assess selectivity indices. Data interpretation requires normalization to positive controls (e.g., chloroquine for antimalarial studies) .

How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of piperidine-based analogs?

Classification : Advanced SAR Analysis
Answer :
Contradictions often arise from substituent positional effects (e.g., para vs. ortho chloro groups altering lipophilicity) or assay variability. Systematic SAR strategies include:

  • Molecular docking (AutoDock Vina) to compare binding poses across analogs.
  • Free-Wilson analysis to quantify contributions of substituents (e.g., 4-chloro vs. 4-fluoro) to activity.
  • Meta-analysis of published IC₅₀ values, adjusting for assay conditions (e.g., serum protein binding differences) .

What chromatographic methods ensure purity assessment of this compound in complex mixtures?

Classification : Basic Analytical Chemistry
Answer :
HPLC conditions :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) with 16.22 g/L sodium 1-octanesulfonate for ion-pairing.
  • Detection : UV at 254 nm. System suitability requires resolution >2.0 from closest impurity .

How can researchers address discrepancies in enzymatic inhibition data between recombinant and cell-based assays?

Classification : Advanced Data Resolution
Answer :
Discrepancies may stem from off-target interactions or cell permeability differences . Methodological solutions:

  • Thermal shift assays to confirm target engagement in cell lysates.
  • LC-MS/MS quantification of intracellular compound levels.
  • Knockdown/rescue experiments (siRNA) to validate target specificity .

What strategies enable efficient synthesis of this compound derivatives for SAR exploration?

Classification : Basic Derivative Synthesis
Answer :

  • Oxidation : Convert the piperidine ring to a ketone using Jones reagent (CrO₃/H₂SO₄) to study conformation-activity relationships.
  • Reductive amination : Introduce alkyl/aryl groups to the nitrogen using NaBH₃CN and aldehydes.
  • Ester hydrolysis : Treat with LiOH/THF/H₂O to generate carboxylic acid analogs for prodrug studies .

How do conformational dynamics of the piperidine ring influence receptor binding, and what techniques quantify this?

Classification : Advanced Conformational Analysis
Answer :
Flexibility : The chair-to-boat transition modulates steric accessibility of the chlorobenzoyl group. Techniques:

  • VT-NMR (variable temperature) to estimate ring-flipping barriers (ΔG‡).
  • X-ray/DFT comparisons (B3LYP/6-31G*) to map energy minima.
  • SPR biosensing to correlate kon/koff rates with ring rigidity .

What pharmacokinetic optimization strategies apply to this compound analogs?

Classification : Advanced ADME Profiling
Answer :

  • LogP adjustment : Introduce polar groups (e.g., hydroxyl via oxyfunctionalization) to reduce cLogP from ~3.5 to <2.5 for improved solubility.
  • Ester prodrugs : Replace methyl ester with pivaloyloxymethyl to enhance oral bioavailability.
  • CYP450 inhibition screening (e.g., CYP3A4 fluorogenic assays) to mitigate metabolic instability .

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